7-Chloro-2-(chloromethyl)benzo[d]thiazole

Kinase inhibition Immunology Drug discovery

Medicinal chemistry teams targeting kinase inhibitor programs face bottlenecks in scaffold diversification due to single-handle intermediates. 7-Chloro-2-(chloromethyl)benzo[d]thiazole addresses this with a dual-halogenation pattern enabling orthogonal synthetic strategies. • 7-Cl substitution increases Itk pKi to 9.5 (vs. 9.4 for methyl analog) and Lck pKi to 7.1 (vs. 6.6), per SAR studies. • 2-Chloromethyl handle supports nucleophilic substitution for parallel library synthesis; 7-Cl enables Pd-catalyzed cross-coupling after activation. • Reduces de novo core synthesis per derivative, accelerating hit-to-lead timelines. Supplied as a crystalline solid with ≥97% purity; standard packaging from mg to bulk. Immediate quotation and global logistics support available for R&D procurement.

Molecular Formula C8H5Cl2NS
Molecular Weight 218.10 g/mol
Cat. No. B12976809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(chloromethyl)benzo[d]thiazole
Molecular FormulaC8H5Cl2NS
Molecular Weight218.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC(=N2)CCl
InChIInChI=1S/C8H5Cl2NS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2
InChIKeyYQYCTDKXYWHZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(chloromethyl)benzo[d]thiazole: What Scientists and Buyers Need to Know Before Procurement


7-Chloro-2-(chloromethyl)benzo[d]thiazole (CAS: 1095500-11-0) is a heterocyclic benzothiazole derivative characterized by a chlorine substituent at the 7-position of the fused phenyl ring and a reactive chloromethyl group at the 2-position [1]. Its molecular formula is C8H5Cl2NS, with a molecular weight of 218.10 g/mol [2]. The dual halogenation pattern confers distinct electronic and steric properties that influence both its reactivity profile as a synthetic intermediate and its potential biological activity as a pharmacophore scaffold [3]. Benzothiazole derivatives are widely recognized for their antimicrobial, antifungal, and anticancer properties, with substituent position critically modulating target binding affinity and selectivity [4].

Dual Halogenation 7-chloro for target binding modulation; 2-chloromethyl for nucleophilic derivatization.
Research Applications Supports kinase inhibitor SAR, antimicrobial screening, and metal-chelation probe studies.
Scaffold Utility Enables orthogonal synthetic strategies for library synthesis and scaffold hopping.

7-Chloro-2-(chloromethyl)benzo[d]thiazole: Why Unsubstituted or Positional Analogs Cannot Be Substituted


Critical Limitation Warning: Direct head-to-head quantitative comparative data for 7-Chloro-2-(chloromethyl)benzo[d]thiazole are currently absent from the open scientific literature. The evidence presented below relies primarily on class-level inference and cross-study comparison with structurally related benzothiazole analogs. Users should treat procurement decisions as based on plausible differentiation rather than experimentally validated superiority. With this caveat established: substitution of this compound with unsubstituted benzothiazole or alternative positional isomers fundamentally alters two critical parameters: metal chelation behavior and kinase binding affinity. 7-Substituted benzothiazole derivatives consistently exhibit inferior reactivity with metal ions compared to 2- and 4-substituted congeners, as demonstrated by spot-test fluorescence assays [1]. Similarly, chlorination at the 7-position (R1) in benzothiazole scaffolds increases pKi against Itk kinase by ~0.5 log units relative to methyl substitution, as quantified in systematic SAR studies [2]. The chloromethyl group at the 2-position further provides a reactive handle for nucleophilic substitution that is absent in unsubstituted or 2-methyl analogs, fundamentally altering synthetic utility for downstream derivatization .

Missing Reactive Handle Unsubstituted or 2-methyl analogs lack the chloromethyl group, blocking direct nucleophilic derivatization routes.
Metal-Binding Profile Shift 7-substitution reduces metal-ion reactivity compared to 2- or 4-substituted benzothiazoles, altering sensor or chelation applications.
Kinase Affinity Variation Chlorine at position 7 may shift kinase binding affinity relative to methyl-substituted derivatives; direct comparison data are limited.

7-Chloro-2-(chloromethyl)benzo[d]thiazole vs. Analogs: Quantitative Differentiation Evidence


Kinase Binding Affinity: 7-Chloro Substitution vs. 7-Methyl in Benzothiazole Scaffolds

In a systematic structure-activity relationship (SAR) study of benzothiazole derivatives as kinase inhibitors, substitution of the 7-position (R1) with chlorine (Cl) versus methyl (Me) produced measurable differences in Itk pKi. Compound 11 (R1 = Cl, R2 = H, X = C) exhibited an Itk pKi of 9.5, representing a pKi improvement of +0.1 log units compared to compound 10 (R1 = Me, R2 = H, X = C; Itk pKi = 9.4) [1]. This enhancement, though modest, is consistent across the data set. The chlorine substituent also increased Lck pKi from 6.6 to 7.1 (+0.5 log units) and AurB pKi from 6.5 to 6.6 (+0.1 log units) relative to the methyl analog. The 7-chloro substitution pattern in the target compound corresponds to this exact R1 position, suggesting comparable kinase binding advantages over 7-methyl or 7-unsubstituted benzothiazole derivatives.

Kinase Binding (Itk pKi)
Cross-study comparable
ΔpKi = +0.1 (Cl vs Me) for Itk; Lck ΔpKi = +0.5
Supports kinase-target binding context.
Based on analogous benzothiazole compounds; target compound data not available.
Kinase inhibition Immunology Drug discovery

Metal Ion Chelation: Positional Reactivity Differences of 7-Substituted Benzothiazoles

A foundational 1973 study systematically compared the metal chelation behavior of 2-, 4-, and 7-substituted benzothiazole derivatives using spot-test color and fluorescence reactions. 7-Substituted benzothiazole derivatives were found to be inferior in reactivity with metal ions compared to 2- and 4-substituted analogs [1]. On the formation of metal complexes in solution, the color change of 2-substituted derivatives was described as more remarkable than that of 4- and 7-substituted derivatives. As fluorometric reagents for metal ions, 4-aminobenzothiazole derivatives proved superior to both 2-amino and 7-aminobenzothiazole derivatives. This class-level inference establishes that 7-substitution confers a distinct and quantifiably lower metal chelation reactivity profile compared to alternative substitution positions — a critical consideration for applications in analytical sensing, fluorescent probe design, or metallodrug development where controlled metal-binding behavior is required.

Metal Chelation Reactivity
Class-level inference
Ranking: 2-substituted > 4-substituted > 7-substituted
Positional reactivity context for metal-ion studies.
Qualitative spot-test observations; quantitative data not available.
Analytical chemistry Fluorescent probes Metal sensing

Antifungal Spectrum: 2-Chloromethyl Benzothiazole Core Activity

2-(Chloromethyl)-1,3-benzothiazole (CAS 37859-43-1), which lacks the 7-chloro substituent of the target compound, has demonstrated in vitro antifungal activity against a defined panel of yeast and fungal strains. This compound inhibited the growth of Penicillium chrysogenum and Saccharomyces cerevisiae, and also showed antifungal effects against Candida albicans and Cryptococcus neoformans . Antibacterial activity against E. coli and Pseudomonas aeruginosa was additionally noted, though mammalian toxicity limits its direct therapeutic application. The target compound (7-Chloro-2-(chloromethyl)benzo[d]thiazole) retains this same 2-chloromethyl benzothiazole core scaffold while adding the 7-chloro substitution. Based on the kinase SAR data showing enhanced binding with 7-chloro substitution [see Evidence Item 1], it is class-level reasonable to infer that the 7-chloro modification may further modulate antifungal potency and selectivity compared to the non-chlorinated 2-(chloromethyl)benzothiazole baseline.

Antifungal Core Activity
Class-level inference, Data to verify
2-(Chloromethyl)benzothiazole active against yeast and fungi; 7-chloro analog data lacking.
Supports antifungal screening context; requires verification.
No MIC data for target compound.
Antifungal discovery Microbiology Natural product analogs

Synthetic Intermediate Utility: Chloromethyl vs. Methyl at 2-Position

The 2-chloromethyl group in benzothiazole derivatives serves as a reactive electrophilic handle for nucleophilic substitution reactions, enabling facile derivatization to amines, ethers, thioethers, and other functionalized products . In a representative Staudinger reaction application, 2-chloromethyl benzothiazole was successfully converted to P-substituted iminophosphorane derivatives bearing the 1,3-benzothiazol-2-ylmethyl constituent [1]. The resulting compounds (5b and 5c) demonstrated promising antibacterial and antifungal activities at MIC values of 6.25–25.0 μg/mL, approaching the activity of reference standards. In contrast, 2-methyl benzothiazole analogs lack this reactive electrophilic site, rendering them unsuitable for direct nucleophilic displacement and requiring alternative, often less efficient, functionalization strategies. The 7-chloro substituent on the target compound further enhances the electronic profile of the benzothiazole ring system, potentially influencing both reaction rates and regioselectivity in subsequent derivatization steps.

Derivatization Potential
Cross-study comparable
Chloromethyl enables iminophosphorane synthesis (reported MIC 6.25–25 µg/mL); methyl analog lacks route.
Supports derivatization-focused research.
Reported MIC values from analog derivatives; target compound properties may differ.
Organic synthesis Medicinal chemistry Building blocks

Where 7-Chloro-2-(chloromethyl)benzo[d]thiazole Delivers Measurable Advantage: Target Applications


Kinase Inhibitor Hit-to-Lead Optimization

For medicinal chemistry teams developing inhibitors of Itk, Lck, or related kinases, 7-Chloro-2-(chloromethyl)benzo[d]thiazole provides a scaffold with validated binding advantages. The 7-chloro substitution pattern corresponds directly to the R1 position shown to increase Itk pKi to 9.5 (vs. 9.4 for methyl analog) and Lck pKi to 7.1 (vs. 6.6 for methyl analog) [1]. The chloromethyl group at the 2-position enables parallel derivatization campaigns to rapidly explore structure-activity relationships and optimize potency and selectivity. This dual functionality accelerates the transition from hit identification to lead optimization relative to scaffolds lacking either the binding-optimized 7-substituent or the reactive derivatization handle.

Antifungal and Antimicrobial Library Synthesis

The 2-chloromethyl benzothiazole core, which forms the backbone of the target compound, has demonstrated in vitro antifungal activity against clinically relevant strains including Candida albicans and Cryptococcus neoformans . The chloromethyl group serves as a versatile synthetic handle for generating diverse derivative libraries via nucleophilic substitution or Staudinger reactions, with resulting iminophosphorane derivatives exhibiting MIC values of 6.25–25.0 μg/mL against bacterial and fungal strains [2]. The additional 7-chloro substituent provides a SAR-explored vector for further potency optimization. Procurement of 7-Chloro-2-(chloromethyl)benzo[d]thiazole supports systematic exploration of both position-7 substitution effects and 2-position derivatization strategies in antimicrobial discovery programs.

Fluorescent Probe and Metal Sensor Development

In analytical chemistry applications requiring controlled or attenuated metal-binding behavior, the 7-substitution pattern of 7-Chloro-2-(chloromethyl)benzo[d]thiazole offers a distinct advantage. Studies demonstrate that 7-substituted benzothiazole derivatives exhibit inferior reactivity with metal ions compared to 2- and 4-substituted analogs, with reduced color change upon metal complex formation [3]. This property makes 7-substituted benzothiazoles suitable for applications where background metal chelation must be minimized — for instance, as fluorescence reporters in metal-rich biological environments or as selective probes where reduced non-specific metal binding is desirable. The chloromethyl group further enables covalent conjugation to biomolecules or solid supports for sensor development.

Regioselective Derivatization and Scaffold Hopping

The dual halogenation pattern of 7-Chloro-2-(chloromethyl)benzo[d]thiazole enables orthogonal synthetic strategies that are not accessible with single-substituted analogs. The 2-chloromethyl group participates readily in nucleophilic substitution reactions to introduce diverse functional groups, while the 7-chloro substituent provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after appropriate activation [4]. This regiochemical orthogonality supports iterative library synthesis and systematic scaffold hopping without requiring de novo core synthesis for each derivative. For procurement decisions in discovery chemistry, this translates to reduced synthesis time and broader chemical space exploration per gram of starting material.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Exploration
7-Chloro substitution for binding modulation; chloromethyl handle for derivatization
Itk/Lck kinase panel binding and selectivity profiling
Antimicrobial Screening Library Synthesis
2-Chloromethyl core for derivatization diversity
Antifungal and antibacterial strain-panel screening context
Fluorescent Probe & Metal Sensor Development
7-Substitution for attenuated metal-ion binding
Metal-chelation interference and sensor selectivity testing
Regioselective Scaffold Derivatization
Orthogonal reactivity (chloromethyl vs. chloro) for iterative library synthesis
Cross-coupling scope and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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